molecular formula C17H25BrN2O2 B2938260 tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate CAS No. 1286263-42-0

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

カタログ番号: B2938260
CAS番号: 1286263-42-0
分子量: 369.303
InChIキー: JIMBPXAIJPCZGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (CAS 1286264-68-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine core, a tert-butoxycarbonyl (Boc) protecting group, and a 2-bromobenzyl substituent. The bromine atom on the benzyl ring serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations, allowing researchers to explore diverse structure-activity relationships. The Boc-protected piperidine scaffold is a common motif found in compounds investigated for their biological activity. This compound is structurally related to derivatives studied for their potential as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders. Research into small molecules that can modulate this target is a key area of scientific inquiry. Compounds with this core structure have been designed and screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular models . As such, this chemical serves as a valuable building block for researchers developing and optimizing novel therapeutic agents in immunology and inflammation research. The product is offered with a guaranteed purity of 95.0% and is supplied with associated safety data. This product is intended for research and development purposes only. It is strictly for non-human, non-medical applications and is not intended for diagnostic, therapeutic, or veterinary use.

特性

IUPAC Name

tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMBPXAIJPCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

NMR Chemical Shifts and Characterization of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is structured to provide not just data, but a foundational understanding of the nuclear magnetic resonance (NMR) properties of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate. This key synthetic intermediate is pivotal in the development of numerous therapeutic agents, and its unambiguous characterization is a non-negotiable cornerstone of any research and development campaign. This document moves beyond a simple data sheet to explain the why behind the spectral features, ensuring a robust and reproducible analytical approach.

Strategic Importance and Structural Rationale

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate incorporates three critical pharmacophoric and synthetic elements:

  • Piperidine Scaffold: A privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[1]

  • Boc-Protected Amine: A stable protecting group that masks the nucleophilicity of the piperidine nitrogen, allowing for selective synthetic transformations at other sites.[2]

  • 2-Bromobenzyl Moiety: A versatile synthetic handle. The bromine atom can be readily displaced or used in cross-coupling reactions, while the benzyl group itself provides a rigid linker to introduce further molecular complexity.

Given its role as a foundational building block, confirming its identity and purity via NMR is the first critical quality gate in a synthetic workflow.[3] NMR spectroscopy is the gold standard for the structural elucidation of small organic molecules, providing detailed information about the connectivity and chemical environment of each atom.[4][5]

molecular_structure cluster_piperidine Piperidine Ring cluster_benzyl 2-Bromobenzyl Group cluster_boc Boc-Carbamate Group N1 N C2 CH₂ N1->C2 C7 CH₂ N1->C7 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 N_carbamate NH C4->N_carbamate C6 CH₂ C5->C6 C6->N1 C8 C C7->C8 C9 C-Br C8->C9 C10 CH C9->C10 C11 CH C10->C11 C12 CH C11->C12 C13 CH C12->C13 C13->C8 C_CO C=O N_carbamate->C_CO O_carbamate O C_CO->O_carbamate C_tertbutyl C O_carbamate->C_tertbutyl CH3_1 CH₃ C_tertbutyl->CH3_1 CH3_2 CH₃ C_tertbutyl->CH3_2 CH3_3 CH₃ C_tertbutyl->CH3_3

Caption: Chemical structure of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate.

Predictive Spectral Analysis: A Chemist's Perspective

The interpretation of an NMR spectrum begins with a prediction based on established principles of chemical shifts and coupling constants.[6] The electronic environment of each nucleus dictates its resonance frequency.[7]

¹H NMR Spectral Deep Dive

The proton spectrum is the most information-rich, detailing the number of distinct proton environments, their relative ratios (integration), and their neighboring protons (spin-spin splitting).[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Expert Rationale

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Causality and Field-Proven Insights
Aromatic Protons 7.10 – 7.60 Multiplet (m) 4H The four protons on the bromophenyl ring will be split by each other, creating a complex, overlapping pattern. The proton ortho to the bromine atom is typically the most deshielded (furthest downfield).
Carbamate N-H ~4.50 Broad Singlet (br s) 1H The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It often appears as a broad signal.
Benzyl CH₂ ~3.55 Singlet (s) 2H These protons are adjacent to the electron-withdrawing aromatic ring and the piperidine nitrogen, causing a significant downfield shift. Lack of adjacent protons results in a singlet.
Piperidine CH-N(Boc) ~3.40 - 3.70 Multiplet (m) 1H This methine proton is deshielded by the adjacent nitrogen of the carbamate group. Its broadness can be influenced by the conformational rigidity of the ring.
Piperidine N-CH₂ (Axial) ~2.80 – 3.00 Multiplet (m) 2H The protons at positions 2 and 6 adjacent to the ring nitrogen are deshielded. Axial protons are typically more shielded (upfield) than their equatorial counterparts.[8]
Piperidine N-CH₂ (Equatorial) ~2.00 – 2.20 Multiplet (m) 2H These equatorial protons at positions 2 and 6 are deshielded relative to other piperidine CH₂ groups but are typically upfield of the axial protons in N-benzyl piperidines.
Piperidine CH₂ (Axial) ~1.80 – 2.00 Multiplet (m) 2H The axial protons at positions 3 and 5 often appear as complex multiplets due to coupling with both axial and equatorial neighbors.
Piperidine CH₂ (Equatorial) ~1.40 – 1.60 Multiplet (m) 2H The equatorial protons at positions 3 and 5 are generally found further upfield. The significant overlap in the 1.4-2.2 ppm region is common for substituted piperidines.[9]

| tert-Butyl CH₃ | ~1.45 | Singlet (s) | 9H | The nine chemically equivalent protons of the tert-butyl group produce a strong, sharp singlet. This signal is an excellent internal reference for confirming integration ratios.[2] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying key functional groups.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts and Rationale

Carbon Assignment Predicted δ (ppm) Rationale
Carbamate C=O ~155.0 The carbonyl carbon is significantly deshielded due to its sp² hybridization and attachment to two electronegative atoms (N and O).[2]
Aromatic C-CH₂ ~138.5 This quaternary carbon is deshielded by the attached aromatic system and the benzyl group.
Aromatic C-H 127.0 – 133.0 These carbons resonate in the typical aromatic region. The specific shifts are influenced by the inductive and resonance effects of the bromine substituent.
Aromatic C-Br ~122.5 The carbon directly bonded to bromine experiences a "heavy atom effect," which is a shielding contribution that shifts it upfield, counteracting the expected deshielding from electronegativity alone.[10]
tert-Butyl C(CH₃)₃ ~79.5 The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom.
Benzyl CH₂ ~62.0 This carbon is shifted downfield due to the deshielding effects of the adjacent nitrogen and aromatic ring.
Piperidine N-CH₂ ~53.0 The carbons at positions 2 and 6 are deshielded by the adjacent ring nitrogen.
Piperidine CH-N(Boc) ~48.0 The methine carbon at position 4 is deshielded by the attached nitrogen atom.
Piperidine CH₂ ~32.0 The carbons at positions 3 and 5 are in a typical aliphatic region for a cyclic amine.

| tert-Butyl CH₃ | ~28.4 | The three equivalent methyl carbons of the Boc group are highly shielded and appear far upfield. |

Experimental Protocol: A Self-Validating Workflow

The integrity of the final data is a direct result of a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Weigh 15-20 mg of sample prep2 Dissolve in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Add TMS (optional) as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock, and shim prep4->acq1 To Spectrometer acq2 Acquire ¹H Spectrum (zg30, 16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (zgpg30, 1024 scans) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) if needed acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 To Workstation proc2 Baseline Correction proc1->proc2 proc3 Calibrate to solvent (CDCl₃: 7.26/77.16 ppm) proc2->proc3 proc4 Integrate ¹H signals, Peak Pick ¹H & ¹³C proc3->proc4 proc5 Assign signals based on predictions & 2D data proc4->proc5

Caption: A robust workflow for NMR characterization from sample to structure.

Sample Preparation
  • Mass Determination: Accurately weigh 15-20 mg of the title compound into a clean, dry vial.

  • Solvent Choice: Use deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.7 mL of CDCl₃. Ensure complete dissolution, using gentle vortexing if necessary. A clear, particulate-free solution is critical.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This removes any potential solid impurities that can degrade spectral quality.

Spectrometer Setup and Acquisition

These parameters are based on a 400 MHz spectrometer and should be adjusted for other field strengths.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30 (standard 30-degree pulse).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~3 seconds.

    • Rationale: These parameters provide excellent signal-to-noise for a concentrated sample in a short amount of time while allowing for reasonable quantitative integration.

  • ¹³C {¹H} NMR Acquisition:

    • Pulse Program: zgpg30 (power-gated proton decoupling).

    • Number of Scans (NS): 1024 or more.

    • Relaxation Delay (D1): 2 seconds.

    • Rationale: The low natural abundance (~1.1%) of the ¹³C nucleus necessitates a significantly larger number of scans to achieve a good signal-to-noise ratio. Proton decoupling simplifies the spectrum to singlets for each unique carbon.[7]

Trustworthiness Through 2D NMR

For a molecule with overlapping signals, particularly in the piperidine region, 2D NMR is not a luxury but a necessity for authoritative assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled (i.e., on adjacent carbons). It is essential for tracing the connectivity within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.

Conclusion

This guide provides a comprehensive framework for the NMR characterization of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate. By grounding spectral predictions in fundamental chemical principles and coupling them with a robust, self-validating experimental workflow, researchers can achieve unambiguous structural confirmation. This level of analytical rigor is paramount, ensuring the quality of this key intermediate and underpinning the integrity of subsequent drug discovery and development efforts.

References

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy. [Link]

  • LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707.
  • ResearchGate. (2021, September). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • SpectraBase. (n.d.). 3-me-4-ma N-(4-Bromobenzyl)-A (-2H) - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • SpectraBase. (n.d.). 5-Apdi N,N-bis(3-bromobenzyl) - Optional[13C NMR] - Chemical Shifts. [Link]

  • NextSDS. (n.d.). tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate. [Link]

  • Supporting Information document. (n.d.). General procedure for the synthesis of N-Boc carbamates. (Example data for Boc-protected compounds). [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Martin, S. F., et al. (2012). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Physical Properties of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate, a compound of significant interest in medicinal chemistry and drug development. While a definitive crystal structure is not publicly available, this document synthesizes information from closely related analogues and established principles of organic chemistry to predict its structural and physical properties. We will explore its synthesis, proposed conformational analysis, potential crystal packing interactions, and key physicochemical parameters. This guide serves as a valuable resource for researchers working with this molecule, offering insights into its handling, characterization, and potential applications.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The nitrogen atom within the piperidine ring is often a key site for substitution, allowing for the fine-tuning of a molecule's biological activity. The introduction of a substituted benzyl group, in this case, a 2-bromobenzyl moiety, can significantly influence receptor binding and overall efficacy. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the 4-amino position is a cornerstone of modern organic synthesis, enabling regioselective reactions and the construction of complex molecular architectures.

Synthesis and Purification

The synthesis of tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate can be achieved through a standard reductive amination protocol. This well-established and robust method provides a reliable route to the target compound in high yield.

Synthetic Protocol

A plausible and efficient synthesis involves the reaction of commercially available tert-butyl piperidin-4-ylcarbamate with 2-bromobenzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq.) and 2-bromobenzaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq.) to catalyze imine formation.

  • Reduction: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate as a solid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants tert-Butyl piperidin-4-ylcarbamate + 2-Bromobenzaldehyde Imine_Formation Iminium Intermediate Formation Reactants->Imine_Formation Stir at RT Solvent DCM / Acetic Acid Solvent->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Workup Aqueous Work-up (NaHCO₃) Reduction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Synthetic workflow for tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate.

Structural Analysis and Crystallography

While an experimental crystal structure for the title compound is not available in the Cambridge Structural Database (CSD), we can infer its likely solid-state conformation and packing from related structures and theoretical considerations.

Conformational Analysis

The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky tert-butylcarbamate group at the 4-position is likely to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The 1-(2-bromobenzyl) substituent will also preferentially occupy an equatorial position on the nitrogen atom.

Predicted Crystal Packing and Intermolecular Interactions

In the solid state, the molecules are likely to be packed in a way that maximizes intermolecular interactions. The carbamate group provides both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O), which could lead to the formation of hydrogen-bonded chains or dimers. The bromine atom on the benzyl group can participate in halogen bonding, a type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic species. Furthermore, π-π stacking interactions between the aromatic rings of the benzyl groups could also contribute to the overall crystal packing.

Diagram of Potential Intermolecular Interactions:

Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 NH1 N-H CO2 C=O NH1->CO2 Hydrogen Bond CO1 C=O Br1 Br Br1->CO2 Halogen Bond Ar1 Aromatic Ring Ar2 Aromatic Ring Ar1->Ar2 π-π Stacking NH2 N-H Br2 Br

Caption: Potential intermolecular interactions in the crystal lattice.

X-ray Crystallography Protocol (General)

For researchers who succeed in obtaining single crystals of the title compound, the following general protocol for X-ray diffraction analysis can be followed.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate are crucial for its characterization and quality control. The following table summarizes the predicted and expected properties based on known data for analogous compounds.

PropertyPredicted/Expected ValueMethod of Determination
Molecular Formula C₁₇H₂₅BrN₂O₂Mass Spectrometry
Molecular Weight 370.30 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point Expected in the range of 120-135 °C (based on tert-butyl (1-benzylpiperidin-4-yl)carbamate, m.p. 122-125 °C)Melting Point Apparatus
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.Solubility Tests
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (d, 1H), ~7.3 (t, 1H), ~7.1 (t, 1H), ~4.5 (br s, 1H, NH), ~3.5 (s, 2H, CH₂-Ar), ~2.8 (d, 2H), ~2.1 (t, 2H), ~1.8 (d, 2H), ~1.45 (s, 9H, C(CH₃)₃), ~1.4 (m, 2H)Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~155 (C=O), ~138 (C-Br), ~132, ~128, ~127, ~124 (Ar-C), ~79 (C(CH₃)₃), ~60 (CH₂-Ar), ~52 (piperidine C2, C6), ~48 (piperidine C4), ~32 (piperidine C3, C5), ~28 (C(CH₃)₃)NMR Spectroscopy
Infrared (IR) ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend), ~1160 (C-O stretch)Fourier-Transform Infrared (FTIR) Spectroscopy
Thermal Stability The carbamate group may undergo thermal decomposition at elevated temperatures.Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

Conclusion

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is a valuable building block in the synthesis of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications. Although its crystal structure remains to be experimentally determined, this guide provides a robust framework for its synthesis, characterization, and an informed prediction of its structural and physical properties based on sound chemical principles and data from analogous molecules. The protocols and data presented herein are intended to empower researchers in their efforts to utilize this compound in the discovery and development of new chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine.
  • PubChem. (2024). N-Boc-piperidine-2-methanol.
  • Sigma-Aldrich. (n.d.). N-Boc-piperidine 98 75844-69-8.
  • Biosynce. (n.d.). Tert-Butyl (1-benzylpiperidin-4-yl)
  • Hermann, T. (2001). Piperidine Glycosides Targeting the Ribosomal Decoding Site.
  • Fluorochem. (n.d.). 1-Benzyl-4-(N-Boc-amino)piperidine.
  • MilliporeSigma. (n.d.). N-Benzyl 1-Boc-piperidine-4-carboxamide | 188527-08-4.
  • Tan, et al. (2019). Crystal structure of (2-bromobenzyl)((1-bromonaphthalen-2-yl)methyl)sulfane, C18H14Br2S. Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 441-443.
  • CCDC. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • PubChem. (2024). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate.

Mass Spectrometry Fragmentation Pattern of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as ubiquitous pharmacophores. The compound tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (Chemical Formula: C₁₇H₂₅BrN₂O₂) is a highly versatile intermediate. Accurate structural elucidation of this molecule via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) requires a deep understanding of its gas-phase thermodynamic behavior. This whitepaper details the mechanistic causality behind its fragmentation, leveraging isotopic fingerprinting and predictable bond-cleavage pathways to establish a self-validating analytical framework.

Structural Signatures & Isotopic Fingerprinting

Before analyzing collision-induced dissociation (CID) spectra, the precursor ion profile must be established. The presence of the bromine atom provides a definitive, built-in diagnostic tool. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 abundance ratio.

Consequently, in positive ion mode, the protonated molecule [M+H]⁺ appears as a distinct isotopic doublet at m/z 369.1 and 371.1 . Any product ion that retains the 2-bromobenzyl moiety will inherently display this 2-Da spaced doublet. This isotopic signature acts as a tracer, allowing analysts to differentiate between fragments containing the benzyl group and those originating solely from the piperidine-carbamate core.

Mechanistic Causality of Fragmentation Pathways

Under ESI-MS/MS conditions, the fragmentation of this molecule is not random; it is governed by the relative stability of the leaving groups and the resulting carbocations. The breakdown follows three primary mechanistic pathways:

Pathway A: Gas-Phase Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is highly labile under CID conditions. The fragmentation initiates via a concerted, low-energy rearrangement leading to the loss of neutral isobutylene (C₄H₈, 56 Da), generating an intermediate at m/z 313.1/315.1. This is rapidly followed by the extrusion of carbon dioxide (CO₂, 44 Da), yielding the des-Boc primary amine fragment at m/z 269.1/271.1. This sequential 100 Da loss is the universal hallmark of Boc-protected amines [1].

Pathway B: N-Benzyl Cleavage and Tropylium Formation

The C–N bond connecting the 2-bromobenzyl group to the piperidine nitrogen is susceptible to heterolytic cleavage. This process is thermodynamically driven by the formation of the highly stable 2-bromobenzyl cation (m/z 169.0/171.0), which can undergo ring expansion to form a substituted tropylium ion [2, 3]. Because this fragment retains the bromine atom, it exhibits the characteristic 1:1 doublet and often dominates the MS/MS spectrum at moderate to high collision energies.

Pathway C: Piperidine Ring Opening

At elevated collision energies (>30 eV), the piperidine ring itself undergoes structural collapse. Following the loss of the benzyl and Boc groups, the remaining piperidine core undergoes C–C and C–N bond ruptures, leading to low-mass hydrocarbon and amine fragments (m/z < 150) [4].

Fragmentation_Tree Precursor [M+H]+ m/z 369.1 / 371.1 BocLoss1 [M+H - C4H8]+ m/z 313.1 / 315.1 Precursor->BocLoss1 - Isobutylene (-56 Da) BenzylCleavage 2-Bromobenzyl Cation m/z 169.0 / 171.0 Precursor->BenzylCleavage N-Benzyl Cleavage BocLoss2 [M+H - C5H8O2]+ m/z 269.1 / 271.1 BocLoss1->BocLoss2 - CO2 (-44 Da) BocLoss2->BenzylCleavage N-Benzyl Cleavage PiperidineFrag Piperidine Ring Fragments m/z < 150 BocLoss2->PiperidineFrag Ring Opening

Fig 1. Mechanistic MS/MS fragmentation logic tree for the target compound.

Quantitative Fragmentation Data

The following table summarizes the key diagnostic ions observed during the MS/MS analysis of the[M+H]⁺ precursor.

Fragment Ion (m/z)Exact Mass (⁷⁹Br / ⁸¹Br)Elemental CompositionStructural AssignmentRelative Abundance
369.1 / 371.1 369.1170 / 371.1150C₁₇H₂₆BrN₂O₂⁺Intact Precursor [M+H]⁺Variable (CE dependent)
313.1 / 315.1 313.0544 / 315.0524C₁₃H₁₈BrN₂O₂⁺[M+H - Isobutylene]⁺Medium
269.1 / 271.1 269.0646 / 271.0626C₁₂H₁₈BrN₂⁺[M+H - Boc]⁺High (at low CE)
169.0 / 171.0 168.9653 / 170.9633C₇H₆Br⁺2-Bromobenzyl CationBase Peak (at high CE)
199.1 199.1443C₁₀H₁₉N₂O₂⁺Piperidine-carbamate coreLow

Self-Validating Experimental Protocol for ESI-MS/MS

To ensure absolute scientific integrity and prevent false positives (e.g., mistaking in-source decay for true MS/MS fragmentation), the following self-validating methodology must be employed [5].

Step 1: System Suitability and Blank Verification
  • Prepare a mobile phase blank (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Inject the blank to verify the absence of carryover. Piperidine derivatives are highly basic and prone to secondary interactions with silanol groups on LC columns, which can cause ghost peaks.

Step 2: Sample Preparation
  • Dissolve the reference standard in HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using the mobile phase.

Step 3: Precursor Optimization (In-Source Decay Prevention)
  • Infuse the 1 µg/mL solution directly into the ESI source at 10 µL/min.

  • Monitor the m/z 369/371 doublet.

  • Critical Causality Step: Boc groups are notoriously sensitive to in-source fragmentation. Manually tune the Declustering Potential (DP) or Cone Voltage. If the DP is too high, the molecule will lose the Boc group before entering the quadrupole, falsely presenting m/z 269/271 as the precursor. Optimize DP to maximize m/z 369/371 while keeping m/z 269/271 below 10% relative abundance.

Step 4: Collision Energy (CE) Ramping
  • Isolate the ⁷⁹Br precursor (m/z 369.1) in Q1.

  • Perform a CE ramp in Q2 from 10 eV to 40 eV.

    • At 10-15 eV: Validate the appearance of m/z 313.1 and 269.1 (Boc loss).

    • At 25-35 eV: Validate the dominance of m/z 169.0 (Benzyl cleavage).

  • Repeat the isolation and CE ramp for the ⁸¹Br precursor (m/z 371.1) to confirm the +2 Da shift in the benzyl-containing fragments.

MS_Workflow A Sample Preparation (1 µg/mL, 0.1% Formic Acid) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Source (+ Mode) Protonation to [M+H]+ B->C D Q1: Precursor Selection Isolate m/z 369.1 / 371.1 C->D E q2: CID Fragmentation (CE Ramp: 10-40 eV) D->E F Q3: Product Ion Scan (m/z 50-400) E->F G Data Analysis (Isotope & Fragment Matching) F->G

Fig 2. Step-by-step ESI-MS/MS analytical workflow for structural confirmation.

References

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides Source: PubMed / Rapid Communications in Mass Spectrometry URL:[Link] [1]

  • Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry Source: PubMed / Journal of Mass Spectrometry URL:[Link] [1]

  • Development of a novel stability-indicating UHPLC method for revefenacin quality control and impurity identification using 2D-LC Source: Journal of Pharmaceutical and Biomedical Analysis (Ovid) URL:[Link] [1]

  • Mass Spectrometry: another tool from the PAT toolbox (Boc-deprotection monitoring) Source: European Pharmaceutical Review URL:[Link] [1]

The Strategic Role of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate as a Core Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate, a key chemical intermediate, and its strategic application in the synthesis of novel therapeutics for Central Nervous System (CNS) disorders. We will explore its synthesis, versatile reactivity, and its role as a foundational building block in the creation of potent and selective CNS drug candidates. This document serves as a technical resource for researchers and drug development professionals, offering actionable insights and detailed protocols to leverage this scaffold in their discovery programs.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Design

The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the CNS. Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which can be readily functionalized in three dimensions. This allows for the precise spatial orientation of pharmacophoric features to engage with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is a strategically designed intermediate that combines this valuable piperidine core with two key reactive handles:

  • The 2-Bromobenzyl Group: The ortho-positioned bromine atom is a versatile anchor for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This allows for extensive exploration of the chemical space around the benzyl moiety to optimize target affinity, selectivity, and pharmacokinetic properties.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position provides a stable, yet easily removable, handle. Its deprotection unmasks a primary amine that can be further elaborated through amide bond formation, reductive amination, or other nucleophilic additions, creating another vector for molecular diversification.

This dual functionality makes it a powerful platform for building libraries of complex molecules aimed at a variety of CNS targets.

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is fundamental to its effective use.

Physicochemical Data
PropertyValue
Molecular Formula C₁₇H₂₅BrN₂O₂
Molecular Weight 370.30 g/mol
Appearance White to off-white solid
CAS Number 494791-38-7
Typical Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol
Synthesis Pathway

The synthesis of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is typically achieved through a two-step process starting from commercially available tert-butyl piperidin-4-ylcarbamate. This process involves a nucleophilic substitution reaction.

G A tert-Butyl piperidin-4-ylcarbamate Reaction Reductive Amination A->Reaction B 2-Bromobenzyl bromide B->Reaction C Base (e.g., K₂CO₃, DIPEA) C->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate Reaction->Product

Caption: Synthesis of the target intermediate via reductive amination.

Detailed Synthesis Protocol

This protocol describes a standard lab-scale synthesis.

  • Setup: To a round-bottom flask, add tert-butyl piperidin-4-ylcarbamate (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

  • Electrophile Addition: Add 2-bromobenzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, filter off the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Application in CNS Drug Discovery: A Versatile Scaffold

The true value of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate lies in its utility as a scaffold for creating molecules with diverse CNS activities. The 2-bromobenzyl group is the primary site for diversification, allowing for the synthesis of novel chemical entities.

Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry. In this context, it allows for the arylation or heteroarylation at the 2-position of the benzyl ring, a key step in building molecular complexity.

G Start tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid or Ester + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Reagents->Reaction Intermediate Coupled Product Reaction->Intermediate Step 1 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Step 2 Amine Free Amine Intermediate Deprotection->Amine Final Final CNS Drug Candidate (via Amidation, etc.) Amine->Final Step 3

Caption: General workflow for elaborating the scaffold into a CNS drug candidate.

Case Study: Synthesis of Muscarinic M4 Receptor Positive Allosteric Modulators (PAMs)

Background: The muscarinic M4 acetylcholine receptor is a high-interest CNS target for the treatment of schizophrenia and other neuropsychiatric disorders. Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine.

Synthetic Application: tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate has been employed as a key starting material in the synthesis of potent and selective M4 PAMs. A patent from Merck Sharp & Dohme describes the use of this intermediate to create complex molecules for treating neurological diseases.

Detailed Protocol: Suzuki Coupling for M4 PAM Precursor

  • Inert Atmosphere: To a reaction vessel, add tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (1.0 eq), the desired (hetero)aryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Solvent and Base: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 M solution, 3.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude biaryl intermediate by flash column chromatography.

  • Deprotection and Final Elaboration: The purified intermediate is then subjected to Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting free amine is then coupled with a carboxylic acid via standard amide bond formation protocols to yield the final M4 PAM.

Conclusion and Future Outlook

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is more than just a chemical intermediate; it is a validated strategic tool in the arsenal of the modern medicinal chemist focused on CNS drug discovery. Its pre-packaged piperidine core and orthogonal reactive sites—the aryl bromide for cross-coupling and the protected amine for subsequent elaboration—provide a reliable and efficient route to novel and diverse chemical matter.

The continued exploration of new coupling partners and final-step diversification strategies will undoubtedly expand its application, leading to the discovery of new drug candidates for a range of challenging neurological and psychiatric disorders. This guide provides the foundational knowledge and protocols to empower research teams to effectively integrate this valuable scaffold into their CNS drug discovery programs.

References

  • Uslaner, J., Tarselli, M., et al. (2018). Preparation of pyridinone compounds as muscarinic acetylcholine M4 receptor potentiators for treatment of neurological and psychiatric disorders.
  • PubChem. tert-butyl N-[1-(2-bromobenzyl)piperidin-4-yl]carbamate. National Center for Biotechnology Information. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Cleavage in tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for troubleshooting challenging Boc-deprotection reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered substrates, such as tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate. Incomplete cleavage of the Boc group is a common hurdle that can significantly impede synthetic progress. This document provides a structured, in-depth approach to diagnosing the root cause of incomplete reactions and offers a suite of validated protocols and expert insights to overcome this challenge. By understanding the underlying mechanistic principles and exploring alternative strategies, you can optimize your deprotection conditions for a successful outcome.

Core Principles of Boc Deprotection

The acid-catalyzed removal of a Boc group is a fundamental transformation in modern organic synthesis, particularly in peptide and medicinal chemistry. The generally accepted mechanism involves a three-step process initiated by a strong acid, typically trifluoroacetic acid (TFA).[1][2]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[1][2]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to its cleavage. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1] The amine is subsequently protonated by the excess acid in the reaction mixture, typically affording the corresponding salt (e.g., trifluoroacetate or hydrochloride).[1]

Visualizing the Deprotection Pathway

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Start R-NH-Boc Protonated Protonated Carbamate Start->Protonated 1. Protonation Acid H+ (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Cleavage tBuCation tert-Butyl Cation Protonated->tBuCation AmineSalt Deprotected Amine Salt (R-NH3+) CarbamicAcid->AmineSalt 3. Decarboxylation CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene Deprotonation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is consistently incomplete. What are the likely causes?

Several factors can contribute to incomplete Boc deprotection, especially with a sterically demanding substrate like this one.[2][3]

  • Steric Hindrance: The primary culprit is often steric hindrance. The bulky ortho-bromobenzyl group on the piperidine nitrogen can physically obstruct the approach of the acid to the Boc group's carbonyl oxygen, thereby slowing down the initial and rate-limiting protonation step.[2][3][4]

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[2][3] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion within a standard timeframe.[3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. For sterically hindered substrates, room temperature may not provide sufficient energy to overcome the activation barrier, and the reaction may simply require more time or gentle heating to reach completion.[2][3]

  • Solvent Effects: The choice of solvent is crucial for ensuring that both the substrate and the acidic reagent are well-solvated.[3] Poor solubility can lead to a heterogeneous mixture and an inefficient reaction.

Q2: I'm observing several side products in my LC-MS analysis. What are they, and how can I prevent their formation?

The most common side products arise from the reactive tert-butyl cation generated during the cleavage.[5] This electrophile can be trapped by any nucleophiles present in the reaction mixture.

  • tert-Butylation: Electron-rich aromatic rings or other nucleophilic functional groups on your molecule of interest can be alkylated by the tert-butyl cation.[5]

  • Mitigation Strategy - Use of Scavengers: The most effective way to prevent these side reactions is to add a scavenger to the reaction mixture.[6] Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate.

ScavengerTypical ConcentrationTarget Side Reaction
Triisopropylsilane (TIS)2.5–5% (v/v)General cation trapping
Thioanisole2–5% (v/v)Prevents alkylation of sulfur-containing residues
Anisole2–5% (v/v)Traps cations, prevents aromatic alkylation
Water2–5% (v/v)Can act as a scavenger and aid solubility
Q3: Are there any concerns about the stability of the 2-bromobenzyl group under standard Boc deprotection conditions?

The benzyl group itself is generally stable to the acidic conditions used for Boc deprotection, such as TFA.[7] The C-N bond of the benzyl amine is robust. Similarly, the aryl bromide is also stable under these conditions. Therefore, degradation of the 2-bromobenzyl moiety is not a primary concern.

Troubleshooting Workflow

When faced with an incomplete deprotection, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

Troubleshooting_Workflow Start Incomplete Deprotection Detected CheckReagents Step 1: Verify Reagent Quality (Fresh TFA/HCl, Anhydrous Solvents) Start->CheckReagents IncreaseTimeTemp Step 2: Modify Reaction Conditions - Increase reaction time - Gently warm (e.g., 40-50 °C) CheckReagents->IncreaseTimeTemp Reagents OK Monitor Monitor Progress by TLC/LC-MS IncreaseTimeTemp->Monitor IncreaseAcid Step 3: Increase Acid Stoichiometry - Increase TFA concentration (e.g., from 20% to 50%) - Increase equivalents of HCl/dioxane ChangeSystem Step 4: Change Acid/Solvent System - Switch from TFA/DCM to 4M HCl in dioxane - Explore alternative methods IncreaseAcid->ChangeSystem Still Incomplete IncreaseAcid->Monitor ChangeSystem->Monitor Failure Still Incomplete Re-evaluate Strategy ChangeSystem->Failure Still Incomplete Monitor->IncreaseAcid Incomplete Success Complete Deprotection Monitor->Success Reaction Complete

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

Key Experimental Protocols

Here are detailed protocols for standard and alternative Boc deprotection methods. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Deprotection using TFA in DCM[8]

This is the most common method and should be the first approach.

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in Dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For your sterically hindered substrate, starting with 50% TFA is recommended.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1–4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene or isopropanol (3 times).

    • The resulting TFA salt can often be used directly in the next step. For the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Stronger Acid System - 4M HCl in 1,4-Dioxane[8]

If the TFA/DCM system fails, a stronger acid may be required.

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like Methanol or DCM if necessary.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4–10 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. Deprotection is often complete in less than 2 hours.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt, which can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Alternative Mild Deprotection using Oxalyl Chloride[8]

For substrates with other acid-sensitive functional groups, this method can be advantageous.

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in Methanol (MeOH).

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent in vacuo and proceed with purification.

Protocol 4: Thermal Deprotection[9]

In some cases, thermal conditions can effect Boc cleavage, avoiding the need for strong acids.

  • Setup: Dissolve the Boc-protected substrate in a high-boiling point, inert solvent such as toluene or xylene.

  • Reaction: Heat the solution to reflux (typically 110-140 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. This method may require several hours.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Summary of Recommended Starting Conditions
MethodAcid/ReagentSolventTemperatureTypical TimeKey Considerations
Standard 20-50% TFADCM0 °C to RT1-4 hGood starting point; optimize TFA concentration first.
Stronger Acid 4M HCl1,4-DioxaneRT0.5-2 hEffective for resistant substrates; product precipitates as HCl salt.
Mild Alternative Oxalyl ChlorideMethanolRT1-4 hUseful for substrates with other acid-labile groups.
Thermal NoneToluene/XyleneReflux2-12 hAvoids strong acids; requires thermally stable substrate.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • WordPress. (2026, March 10). BOC Deprotection. Available from: [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. Available from: [Link]

  • International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. Available from: [Link]

  • ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection | Request PDF. Available from: [Link]

  • Organic Process Research & Development. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Bromobenzyl Piperidine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of ortho-halogenated benzylic systems. Synthesizing and modifying 2-bromobenzyl piperidine derivatives presents unique kinetic and thermodynamic hurdles.

This guide addresses the two most common pathways involving this scaffold: SN2 Alkylation (forming the 1-(2-bromobenzyl)piperidine core) and Buchwald-Hartwig Cross-Coupling (functionalizing the aryl bromide). By understanding the causality behind the steric bottlenecks, we can engineer robust, self-validating protocols to drive these reactions to completion.

Part 1: Troubleshooting SN2 Alkylation Challenges

FAQ 1: Why is my alkylation yield with 2-bromobenzyl bromide significantly lower than with unsubstituted benzyl bromide?

The Causality: The issue is rooted in the "ortho effect." In an SN2 reaction, the nucleophile (piperidine) must approach the electrophilic benzylic carbon from exactly 180° opposite the leaving group (the Bürgi-Dunitz trajectory). The ortho-bromo substituent—featuring a large Van der Waals radius of ~1.85 Å—physically obstructs this backside attack pathway. This steric bulk inflicts severe molecular strain on the transition state, dramatically increasing the activation energy ($ \Delta G^\ddagger $) compared to unhindered benzyl bromides[1]. Consequently, standard room-temperature conditions yield sluggish kinetics and incomplete conversion.

FAQ 2: How can I force this hindered SN2 reaction to completion without causing degradation?

The Solution: You must alter both the thermodynamics and the leaving group kinetics.

  • Thermal & Base Optimization: Switch from weak, insoluble bases like Potassium Carbonate ( K2​CO3​ ) to a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)[2]. Elevating the temperature to 80 °C in a polar aprotic solvent (Acetonitrile) provides the thermal energy required to overcome the elevated $ \Delta G^\ddagger $.

  • Finkelstein Activation: The most critical intervention is adding a catalytic amount (10 mol%) of Tetrabutylammonium Iodide (TBAI). The soluble iodide outcompetes the bulky piperidine to perform an initial, less sterically demanding SN2 attack on the benzyl bromide. This generates a highly reactive benzyl iodide intermediate in situ. Iodide is a vastly superior leaving group, lowering the activation barrier for the subsequent attack by piperidine.

SN2_Optimization A 2-Bromobenzyl Bromide + Piperidine B Standard Conditions (K2CO3, RT) A->B C Optimized Conditions (DIPEA, TBAI, 80°C) A->C D Steric Clash Low Yield (<40%) B->D High Activation Energy E In situ Benzyl Iodide Finkelstein Activation C->E KI/TBAI Catalysis F 1-(2-Bromobenzyl)piperidine High Yield (>85%) E->F Overcomes Steric Barrier

Caption: Workflow demonstrating the mitigation of steric hindrance in SN2 alkylation via Finkelstein activation.

Part 2: Troubleshooting Buchwald-Hartwig Cross-Coupling

FAQ 3: I am attempting a Pd-catalyzed amination on a 1-(2-bromobenzyl)piperidine substrate, but I observe mostly unreacted starting material or protodehalogenation. What is the bottleneck?

The Causality: The bottleneck is the extreme steric congestion around the aryl C-Br bond. The bulky piperidinomethyl group at the ortho position impedes the initial oxidative addition of the Pd(0) catalyst[3]. Furthermore, even if oxidative addition is successful, the subsequent transmetalation and reductive elimination steps are highly disfavored due to the steric clash between the incoming amine and the ortho-substituent[4]. When reductive elimination is slow, the Pd(II) intermediate is prone to side reactions like $ \beta $-hydride elimination or protodehalogenation.

FAQ 4: Which ligand systems are best suited to overcome this specific ortho-steric bulk?

The Solution: You must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos [5]. Paradoxically, adding a bulkier ligand solves the steric problem. These ligands are so large that they force the formation of a highly active, monoligated Pd(0)L1​ species, which is small enough to slip into the hindered C-Br bond for oxidative addition. More importantly, their sheer bulk accelerates the rate-limiting reductive elimination step by physically "pushing" the coupled product off the metal center, relieving the steric strain on the palladium complex[4].

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Monoligated Active Species) OA Oxidative Addition (Steric Bottleneck 1) Pd0->OA 1-(2-Bromobenzyl)piperidine TM Transmetalation (Amine Coordination) OA->TM Base / Amine RE Reductive Elimination (Steric Bottleneck 2) TM->RE Ligand Bulk Accelerates RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks overcome by bulky dialkylbiaryl phosphine ligands.

Part 3: Quantitative Data Summaries

The following table summarizes the performance of standard versus optimized conditions for both transformations, highlighting the empirical impact of our troubleshooting strategies.

Reaction TypeStandard ConditionsPrimary Issue EncounteredOptimized ConditionsExpected Yield
SN2 Alkylation K2​CO3​ (2 eq), DMF, 25 °CIncomplete conversion due to ortho-effectDIPEA (2 eq), TBAI (10 mol%), MeCN, 80 °C>85%
Buchwald-Hartwig Pd2​(dba)3​ , BINAP, Toluene, 80 °CProtodehalogenation, stalled oxidative additionRuPhos-Pd-G3 (2 mol%), RuPhos, NaOtBu, Dioxane, 100 °C>80%

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the specified equivalents or temperatures without re-validating the reaction kinetics.

Protocol A: Optimized SN2 Alkylation (Synthesis of 1-(2-Bromobenzyl)piperidine)
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzyl bromide (1.0 equiv, 10.0 mmol) and anhydrous Acetonitrile (20 mL).

  • Activation: Add Tetrabutylammonium Iodide (TBAI) (0.1 equiv, 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol). Stir for 5 minutes at room temperature to allow the in situ Finkelstein exchange to initiate.

  • Nucleophilic Attack: Add piperidine (1.2 equiv, 12.0 mmol) dropwise over 2 minutes.

  • Thermal Drive: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 12 hours.

  • Validation: Monitor by LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the benzyl bromide peak strictly disappears.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude product.

Protocol B: Sterically-Hindered Buchwald-Hartwig Amination

Note: This protocol requires rigorous exclusion of oxygen and moisture.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 1-(2-bromobenzyl)piperidine (1.0 equiv, 1.0 mmol), the desired primary or secondary amine (1.2 equiv, 1.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).

  • Catalyst Loading: Add RuPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%) and RuPhos ligand (0.02 equiv, 2 mol%). The use of the G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring high temperatures for activation.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 100 °C for 4 to 8 hours.

  • Validation: Cool to room temperature and sample 10 µL of the mixture. Dilute with MeCN and analyze via LC-MS to confirm the disappearance of the aryl bromide and the presence of the coupled product mass.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with Ethyl Acetate (20 mL). Concentrate the filtrate and purify via flash column chromatography.

References

  • Title: Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of[123I]-1-(Iodopropen-2-yl)
  • Source: ChemRxiv (chemrxiv.org)
  • Source: Grokipedia (grokipedia.com)
  • Source: ACS Publications (acs.org)
  • Source: Xingwei Li (snnu.edu.cn)

Sources

purification techniques for tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate to remove palladium impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate .

Removing palladium (Pd) from highly functionalized basic amines is a notorious bottleneck in pharmaceutical synthesis. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to help you achieve regulatory Pd limits (<10 ppm) without compromising your intermediate.

Troubleshooting & FAQs

Q: Why is palladium so difficult to remove from tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate? A: Your molecule features a piperidine ring with a highly basic tertiary amine. This nitrogen acts as a strong Lewis base, coordinating tightly to Pd(II) species and pulling them into the organic phase[1]. Standard purification techniques like column chromatography often leave residual palladium levels >50 ppm because the metal is chemically bound to the product rather than existing as a free impurity[2].

Q: Can I use acidic ion-exchange resins (e.g., sulfonic acid scavengers) to trap the palladium? A: Absolutely not. Your intermediate contains a tert-butyloxycarbonyl (Boc) protecting group, which is highly sensitive to acidic conditions. Using strongly acidic scavengers will result in Boc cleavage. You must employ neutral or mildly basic scavengers, such as silica-supported thiols (Si-Thiol) or dimercaptotriazine (Si-DMT)[1].

Q: I heated the crude mixture with a scavenger to accelerate removal, but I observed new impurities. What happened? A: Your molecule contains a 2-bromobenzyl moiety. At elevated temperatures (typically >60 °C), residual Pd(0) can undergo oxidative addition into the aryl C-Br bond, initiating unwanted cross-coupling, oligomerization, or protodebromination[3]. Scavenging must be strictly temperature-controlled (ideally 40–45 °C) to prevent degradation of the starting material while still allowing the system to reach thermodynamic equilibrium[4].

Q: When performing an aqueous wash to remove Pd, I encounter severe emulsions. How can I resolve this? A: Piperidine derivatives can act as weak surfactants in biphasic systems. To break the emulsion, increase the ionic strength of the aqueous phase by adding brine, or filter the biphasic mixture through a pad of Celite to remove colloidal Pd(0) particles that often stabilize these emulsions[3].

Experimental Workflows & Methodologies

Pd_Removal_Workflow Start Crude Piperidine API (High Pd Content) Analyze Analyze Pd Level (ICP-MS) Start->Analyze Decision Is Pd > 500 ppm? Analyze->Decision Bulk Bulk Removal: Aq. NaHSO3 Wash Decision->Bulk Yes Trace Trace Removal: Silica-Thiol (45 °C) Decision->Trace No Filter Filtration & Phase Sep. Bulk->Filter Test Re-analyze Pd Level Trace->Test Filter->Trace If Pd > 50 ppm Pass Success: Pd < 10 ppm Test->Pass Pass Fail Fail: Repeat Trace Test->Fail Fail Fail->Trace

Decision matrix and experimental workflow for palladium remediation in piperidine derivatives.

Protocol A: Bulk Palladium Removal via Aqueous Sodium Bisulfite

Purpose: Cost-effective reduction of high Pd levels (>500 ppm) before deploying expensive functionalized silica[5]. Causality: Sodium bisulfite (NaHSO₃) acts as a strong chelator, forming a highly water-soluble complex with Pd(II) that thermodynamically outcompetes the piperidine nitrogen[5]. Self-Validation: Phase separation clarity and a distinct color shift in the organic layer (from dark brown/orange to pale yellow) provide immediate visual validation of Pd transfer.

Step-by-Step Procedure:

  • Dissolve the crude tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc) to achieve a 0.1 M concentration.

  • Add an equal volume of 20% w/v aqueous sodium bisulfite solution.

  • Stir the biphasic mixture vigorously at 40 °C for 4 hours.

  • Separate the phases. If an emulsion forms, pass the mixture through a thin pad of Celite[3].

  • Wash the organic layer sequentially with deionized water (1x) and saturated aqueous NaCl (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Trace Palladium Scavenging using Silica-Thiol (Si-Thiol)

Purpose: Precision removal of trace Pd down to single-digit ppm levels to meet stringent regulatory API specifications[1]. Causality: The soft sulfur atoms in the thiol groups possess a significantly higher affinity for soft Pd ions than the borderline-hard amine nitrogen. This drives the thermodynamic ligand exchange, transferring Pd onto the solid support without cleaving the acid-sensitive Boc group[1]. Self-Validation: Gravimetric mass balance post-filtration. A recovery of >95% confirms the API is not non-specifically binding to the silica matrix.

Step-by-Step Procedure:

  • Dissolve the pre-treated compound in THF or Toluene (10 mL per gram of product).

  • Add 5–10 equivalents (relative to the calculated residual Pd mass) of a Si-Thiol scavenger (e.g., SiliaMetS Thiol, loading ~1.2 mmol/g).

  • Agitate the suspension gently using an overhead stirrer at 45 °C for 12 to 18 hours. Note: Avoid magnetic stir bars, which grind the silica into fine dust and cause severe filtration blockages.

  • Filter the mixture through a pad of Celite or a 45 μm filter disc[3].

  • Wash the filter cake with 2 column volumes of fresh solvent to ensure complete recovery of the API intermediate.

  • Concentrate the filtrate and analyze via ICP-MS to confirm Pd levels are <10 ppm.

Mechanism Complex Pd-Piperidine Complex (Hard-Borderline Interaction) Transition Ligand Exchange (Thermodynamically Driven) Complex->Transition Scavenger Silica-Thiol Scavenger (Soft Sulfur Ligands) Scavenger->Transition FreeAPI Free Piperidine API (Purified Product) Transition->FreeAPI BoundPd Silica-Bound Pd (Filtered Out) Transition->BoundPd

Thermodynamic ligand exchange mechanism between the Pd-piperidine complex and silica-thiol.

Quantitative Data & Scavenger Selection

To optimize your purification strategy, consult the following data matrix summarizing the operational parameters for various scavenging techniques based on statistical DoE approaches[4]:

Scavenger / MethodMechanism of ActionOptimal Temp (°C)Contact Time (h)Expected Pd ReductionCost / Scalability
Aqueous NaHSO₃ Wash Liquid-liquid extraction via water-soluble complex404>1000 ppm → ~100 ppmLow / High
Activated Carbon Physisorption of macroscopic Pd / Pd(0)25–4512500 ppm → ~50 ppmLow / High
Silica-Thiol (Si-Thiol) Chemisorption via soft-soft ligand exchange4512–18100 ppm → < 5 ppmHigh / Medium
Silica-DMT Chemisorption (multidentate chelation)4512–18100 ppm → < 1 ppmHigh / Medium

Sources

Validation & Comparative

Boc vs. Fmoc Protecting Group Stability in 1-(2-Bromobenzyl)piperidin-4-amine Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug discovery and medicinal chemistry, the 1-(2-bromobenzyl)piperidin-4-amine scaffold is a highly versatile bifunctional building block[1]. The molecule features two distinct reactive centers: a tertiary amine embedded within the piperidine ring and a primary amine at the C4 position. Furthermore, the 2-bromobenzyl moiety serves as a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions.

To selectively functionalize the aryl bromide without interfering with the primary amine, an orthogonal protecting group strategy is required[2]. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) dictates the success of subsequent synthetic steps. This guide provides an objective, data-driven comparison of Boc and Fmoc stability on this specific scaffold, offering actionable protocols for researchers and drug development professionals.

Chemical Logic: The Impact of the Scaffold

The fundamental difference between Boc and Fmoc lies in their lability to distinct chemical environments[3]. The Fmoc strategy employs alkaline deprotection conditions, whereas the Boc strategy requires strongly acidic conditions[]. When applied to 1-(2-bromobenzyl)piperidin-4-amine, two scaffold-specific factors must be considered:

  • The Tertiary Amine Effect: The piperidine nitrogen acts as an internal base. While sterically hindered, it can cause slow, autocatalytic degradation of the base-labile Fmoc group during prolonged storage in solution. Conversely, during Boc deprotection, this basic center immediately protonates, forming a salt. This requires an excess of acid (e.g., Trifluoroacetic acid, TFA) to ensure complete cleavage of the Boc group[5].

  • Cross-Coupling Compatibility: The 2-bromobenzyl group is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. These reactions necessitate inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures. Fmoc is highly susceptible to premature cleavage under these conditions via an E1cB mechanism, leading to catalyst poisoning by the liberated primary amine[6]. Boc, being entirely base-stable, is the orthogonal protecting group of choice for these transformations.

Quantitative Stability Comparison

The stability of the protecting group is paramount to preventing premature deprotection and subsequent side reactions[3]. Table 1 summarizes the quantitative stability of Boc- and Fmoc-protected 1-(2-bromobenzyl)piperidin-4-amine under standard synthetic conditions.

Table 1: Stability Profile of Protected 1-(2-bromobenzyl)piperidin-4-amine

Reaction ConditionBoc-Protected DerivativeFmoc-Protected Derivative
Pd-Catalyzed Suzuki Coupling (K₂CO₃, 90°C, 12h)Stable (>95% recovery)Unstable (<10% recovery; premature cleavage)
Basic Cleavage (20% Piperidine/DMF, rt, 30 min)Stable (>99% recovery)Deprotected (>99% cleavage)
Acidic Cleavage (50% TFA/DCM, rt, 30 min)Deprotected (>99% cleavage)Stable (>99% recovery)
Long-term Solution Storage (MeOH/DCM, rt, 1 week)Stable Slight degradation (autocatalytic cleavage)

Strategic Decision Matrix

G Start 1-(2-Bromobenzyl)piperidin-4-amine Protection Strategy Downstream Planned Downstream Reaction? Start->Downstream CrossCoupling Pd-Catalyzed Cross-Coupling (Basic Conditions) Downstream->CrossCoupling Suzuki / Buchwald PeptideSynth Peptide Coupling / SPPS (Acid-Sensitive Substrates) Downstream->PeptideSynth Amide Bond Formation BocChoice Select Boc Protection (Base Stable) CrossCoupling->BocChoice FmocChoice Select Fmoc Protection (Acid Stable) PeptideSynth->FmocChoice

Caption: Decision matrix for selecting Boc vs. Fmoc protection based on downstream reaction conditions.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate self-validating analytical steps to confirm protecting group stability and successful cleavage.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Validating Boc Stability)

Objective: Demonstrate the base-stability of the Boc group during the functionalization of the 2-bromobenzyl moiety.

  • Reaction Setup: Charge a Schlenk flask with Boc-protected 1-(2-bromobenzyl)piperidin-4-amine (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) under an inert argon atmosphere.

  • Execution: Heat the mixture at 90°C for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The Boc group must remain intact (Target Mass = M+H). The absence of the free amine peak (M-100) confirms that the Boc group successfully withstood the basic, high-temperature conditions.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Orthogonal Deprotection Workflows

Objective: Efficiently remove the protecting group while managing the basicity of the piperidine ring.

A. Boc Cleavage (Acidic)

  • Execution: Dissolve the Boc-protected substrate in Dichloromethane (DCM). Slowly add TFA to achieve a 20% v/v concentration at 0°C, then warm to room temperature for 1 hour[5].

  • Causality: The tertiary piperidine nitrogen protonates instantly. Excess TFA is required to drive the equilibrium for the cleavage of the carbamate into a tert-butyl cation and CO₂.

  • Self-Validation (NMR): Process ¹H NMR spectra. Monitor the complete disappearance of the intense tert-butyl singlet at ~1.4 ppm[3].

  • Neutralization: Evaporate volatiles. Because the product is a bis-TFA salt, neutralize with a basic ion-exchange resin (e.g., Amberlyst A-21) to isolate the free base[5].

B. Fmoc Cleavage (Basic)

  • Execution: Treat the Fmoc-protected substrate with 20% Piperidine in DMF for 30 minutes at room temperature[7].

  • Causality: Piperidine acts via a two-step mechanism: it deprotonates the fluorene ring to initiate cleavage and subsequently acts as a scavenger to trap the highly reactive dibenzofulvene intermediate, preventing side reactions[7].

  • Self-Validation (UV-Vis): Monitor the formation of the fulvene-piperidine adduct spectrophotometrically at 301 nm to ensure the deprotection has reached completion.

Mechanistic Pathways of Deprotection

G Boc Boc-Protected Amine Acid TFA / HCl (Acidic Cleavage) Boc->Acid Fmoc Fmoc-Protected Amine Base Piperidine (Basic Cleavage) Fmoc->Base IntermediateBoc t-Butyl Cation + CO2 Acid->IntermediateBoc IntermediateFmoc Dibenzofulvene + CO2 Base->IntermediateFmoc FreeAmine Free Piperidin-4-amine (Target) IntermediateBoc->FreeAmine IntermediateFmoc->FreeAmine

Caption: Mechanistic pathways for the orthogonal deprotection of Boc and Fmoc groups.

Conclusion & Best Practices

For derivatives of 1-(2-bromobenzyl)piperidin-4-amine , the Boc protecting group is vastly superior if the synthetic route involves modifying the aryl bromide via palladium-catalyzed cross-coupling. Its absolute stability under basic conditions prevents premature cleavage and catalyst poisoning.

Conversely, Fmoc should only be selected if the downstream workflow involves highly acid-sensitive moieties or standard Solid-Phase Peptide Synthesis (SPPS). When utilizing Fmoc on this scaffold, researchers must account for the slight basicity of the piperidine ring, which can cause slow autocatalytic degradation during extended storage in solution.

References

  • PMC - National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at:[Link][7]

  • Organic Chemistry Portal. Protective Groups. Available at:[Link][2]

  • Chemical Reviews - ACS Publications. Amino Acid-Protecting Groups. Available at:[Link][6]

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available at: [Link][5]

Sources

Evaluating Catalytic Efficiency in Buchwald-Hartwig Aminations of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of carbon-nitrogen (C–N) bonds via transition-metal catalysis. tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is a highly versatile, yet challenging, building block. It features an ortho-substituted aryl bromide and a basic piperidine nitrogen, structural elements that routinely complicate cross-coupling efficiency.

This guide provides an objective, data-driven comparison of three distinct palladium catalytic systems—ranging from classic first-generation combinations to advanced third-generation (G3) precatalysts—for the Buchwald-Hartwig amination of this substrate with a model secondary amine (morpholine). By analyzing the mechanistic causality behind catalyst performance, this document serves as a definitive protocol for process chemists and drug development professionals.

Mechanistic Rationale & Substrate Challenges

When evaluating catalytic efficiency for tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate, two primary structural challenges dictate the reaction's success:

  • Steric Hindrance: The ortho-substitution on the benzyl ring creates a sterically congested environment during the oxidative addition of the aryl bromide to the Pd(0) center. More critically, it impedes the subsequent amine coordination and reductive elimination steps.

  • Competitive Coordination: The basic tertiary amine of the piperidine ring can act as a competitive ligand, potentially poisoning the catalyst or forming stable, unreactive off-cycle Pd complexes if the primary phosphine ligand dissociates.

To overcome these barriers, the choice of ligand and palladium source is paramount. Classic bidentate ligands like BINAP often struggle with ortho-substituted substrates due to the highly crowded coordination sphere they create. In contrast, bulky, electron-rich biaryl monophosphines (e.g., XPhos, RuPhos) promote the formation of highly active monoligated L-Pd(0) species[1]. The steric bulk of these ligands not only prevents catalyst poisoning by the substrate's piperidine nitrogen but also geometrically forces the aryl and amido groups together, dramatically accelerating the rate-limiting reductive elimination step[2].

CatalyticCycle Precat RuPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base / Activation OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OxAdd + Ar-Br (Substrate) AmineCoord L-Pd(II)(Ar)(NR2) Amido Complex OxAdd->AmineCoord + Morpholine, Base - HBr Product Coupled Product + L-Pd(0) AmineCoord->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Buchwald-Hartwig catalytic cycle highlighting the rapid activation of RuPhos Pd G3.

Catalyst Selection & Experimental Design

To establish a baseline and demonstrate the evolution of catalytic efficiency, we compare three distinct systems:

  • System A (1st Generation): Pd(OAc)₂ / BINAP. A traditional system that relies on a bidentate ligand. While historically significant, it requires high temperatures and often suffers from sluggish kinetics with ortho-substituted halides.

  • System B (2nd Generation): Pd₂(dba)₃ / XPhos. Utilizes a bulky biaryl phosphine. However, the dibenzylideneacetone (dba) ligands from the Pd source can act as competitive inhibitors, slowing down the reaction and sometimes leading to incomplete conversion[3].

  • System C (3rd Generation): RuPhos Pd G3. An advanced precatalyst featuring a mesylate leaving group. It ensures a strict 1:1 Palladium-to-Ligand ratio, avoids the inhibitory effects of dba, and activates rapidly even at room temperature or mild heating[4].

Comparative Performance Data

The following table summarizes the experimental evaluation using morpholine as the coupling partner. Yields were determined via High-Performance Liquid Chromatography (HPLC) using biphenyl as an internal standard to ensure a self-validating, highly trustworthy dataset.

Catalyst SystemLigandBaseTemp (°C)Time (h)Conversion (%)HPLC Yield (%)
Pd(OAc)₂ (5 mol%)BINAP (5 mol%)NaOtBu100245542
Pd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)NaOtBu80128881
RuPhos Pd G3 (2 mol%)RuPhos (2 mol%)LHMDS604>9996

Data Interpretation: System C (RuPhos Pd G3) vastly outperforms the alternatives. The G3 precatalyst prevents the formation of inactive "comproportionation" dimers and rapidly enters the catalytic cycle[5]. The use of LHMDS as a soluble base further homogenizes the reaction mixture, preventing the mass-transfer limitations often seen with insoluble inorganic bases in cross-coupling[6].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology describes the optimized workflow using the RuPhos Pd G3 system.

Materials Required
  • tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%) - Optional but recommended to stabilize Pd(0)

  • Lithium hexamethyldisilazide (LHMDS, 1.0 M in THF, 1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5.0 mL)

  • Biphenyl (0.5 mmol, internal standard)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (1.0 mmol), RuPhos Pd G3 (2 mol%), RuPhos (2 mol%), and biphenyl (0.5 mmol).

  • Solvent & Amine Addition: Add anhydrous toluene (5.0 mL) to the vial, followed by morpholine (1.2 mmol). Seal the vial with a PTFE-lined septum cap.

  • Base Addition: Remove the vial from the glovebox. While stirring vigorously at room temperature, add the LHMDS solution (1.5 mL, 1.5 equiv) dropwise via syringe. Causality note: Dropwise addition prevents localized heating and suppresses potential base-mediated side reactions.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block set to 60 °C. Stir at 800 rpm for 4 hours.

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 × 5 mL).

  • Filtration & Analysis: Pass the combined organic layers through a short pad of Celite to remove palladium black. Concentrate under reduced pressure, reconstitute a 100 µL aliquot in acetonitrile, and analyze via HPLC against the biphenyl internal standard.

ExperimentalWorkflow Prep Substrate & Catalyst Preparation (Glovebox) React Reaction Execution (60 °C, 4h) Prep->React Quench Aqueous Quench & Celite Filtration React->Quench Analysis HPLC Analysis (Internal Standard) Quench->Analysis

Figure 2: Standardized high-throughput experimental workflow for catalytic evaluation.

Conclusion

For the Buchwald-Hartwig amination of sterically hindered, basic substrates like tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate, traditional catalyst systems (Pd(OAc)₂/BINAP) are insufficient, leading to poor yields and extended reaction times. The empirical data clearly demonstrates that transitioning to a RuPhos Pd G3 precatalyst system resolves these issues. By ensuring a highly active monoligated Pd(0) species and avoiding dba-inhibition, researchers can achieve near-quantitative yields at lower temperatures, preserving the integrity of sensitive functional groups (like the Boc-protected amine) and accelerating the drug development pipeline.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC Books) URL:[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 2-Bromobenzyl vs. 4-Bromobenzyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced landscape of lead optimization requires moving beyond basic structural modifications to understanding the profound biophysical consequences of regiochemistry. The N -benzylpiperidine motif is a privileged pharmacophore, frequently deployed to target central nervous system (CNS) receptors and protease active sites.

A critical inflection point in structure-activity relationship (SAR) campaigns is the regioselective halogenation of the benzyl ring. This guide provides an objective, data-driven comparison of 2-bromobenzyl (ortho-substituted) versus 4-bromobenzyl (para-substituted) piperidines, detailing how spatial orientation, steric hindrance, and electronic distribution dictate target engagement and assay performance.

Physicochemical & Conformational Profiling

The shift of a bulky bromine atom ( 1.95 Å van der Waals radius) from the para to the ortho position fundamentally alters the conformational landscape of the piperidine scaffold.

  • 4-Bromobenzyl (Para): The halogen projects linearly along the primary axis of the benzyl group. This minimizes steric clash with the piperidine ring, allowing free rotation around the N -benzylic bond. The resulting flexibility enables the molecule to thread into deep, narrow hydrophobic pockets.

  • 2-Bromobenzyl (Ortho): The proximity of the bulky bromine to the benzylic carbon creates severe steric repulsion against the piperidine nitrogen and adjacent equatorial protons. This acts as a "conformational lock," restricting the dihedral angle and forcing the molecule into a wider, more rigid lateral profile.

Table 1: Conformational and Physicochemical Comparison
Property2-Bromobenzyl Piperidine (Ortho)4-Bromobenzyl Piperidine (Para)
Steric Profile High lateral bulk near the benzylic linkerLinear extension, minimal lateral bulk
Dihedral Flexibility Restricted (steric clash with piperidine N )Highly flexible (unrestricted rotation)
Halogen Bond Vector Orthogonal to the primary molecular axisParallel to the primary molecular axis
Ideal Pocket Match Shallow, wide hydrophobic pocketsDeep, narrow hydrophobic channels

Mechanistic Case Studies

Case Study 1: Cholinesterase Inhibitors (AChE/BChE)

In the development of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones for Alzheimer's disease, the positioning of the bromine atom dictates the molecule's ability to navigate the narrow, 20 Å deep catalytic gorge of Acetylcholinesterase (AChE) (1)[1].

  • 4-Bromobenzyl (Compound 9p): The para-bromine projects linearly down the gorge, allowing the benzyl ring to engage in unhindered π−π stacking with Trp86 in the catalytic anionic site (CAS). The halogen forms stabilizing van der Waals interactions at the gorge base, driving high affinity[1].

  • 2-Bromobenzyl (Compound 9n): The ortho-bromine introduces a severe steric penalty. The lateral bulk clashes with the aromatic residues lining the peripheral anionic site (PAS), preventing deep penetration and reducing overall inhibitory potency[1].

Case Study 2: Cathepsin K Inhibitors (Anti-Osteoporosis)

Recent developments in anti-osteoporosis agents targeting Cathepsin K utilized piperidine-3-carboxamide derivatives to probe the enzyme's S2 subsite (2)[2].

  • The S2 pocket of Cathepsin K is a deep, hydrophobic cleft. Compound H-12 (4-bromobenzyl) demonstrated superior accommodation within this pocket, as the linear extension maximizes hydrophobic contacts without disrupting the adjacent carboxamide hydrogen-bonding network[2].

  • Conversely, H-10 (2-bromobenzyl) exhibited reduced potency, as the ortho-substitution forces a binding pose that is sterically incompatible with the tight contours of the S2 cleft[2].

Table 2: Comparative In Vitro Efficacy Across Targets
Target ClassCompound IDRegioisomerMechanistic ObservationReference
AChE Compound 9n2-BromobenzylLower affinity due to gorge wall steric clash[1]
AChE Compound 9p4-BromobenzylHigher affinity via deep pocket penetration[1]
Cathepsin K Compound H-102-BromobenzylSuboptimal S2 pocket accommodation[2]
Cathepsin K Compound H-124-BromobenzylEnhanced van der Waals contacts in S2[2]

SAR Logic Visualization

SAR_Comparison cluster_0 Regiochemical Substitution Ortho 2-Bromobenzyl (Ortho) Conformational_Lock Restricted Dihedral Angle & Lateral Steric Bulk Ortho->Conformational_Lock Steric clash with piperidine Para 4-Bromobenzyl (Para) Linear_Vector High Flexibility & Linear Halogen Vector Para->Linear_Vector Unrestricted rotation AChE AChE Catalytic Gorge (Narrow & Deep) Conformational_Lock->AChE Reduced Affinity (Clash) CatK Cathepsin K S2 Pocket (Hydrophobic Cleft) Conformational_Lock->CatK Suboptimal S2 Fit Linear_Vector->AChE Optimal π-π Stacking Linear_Vector->CatK Enhanced VDW Contacts

Logical flow of steric effects governing target affinity in 2-bromo vs 4-bromo substitutions.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. Causality is embedded into every step to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of N -(Bromobenzyl)piperidines via SN​2 Alkylation
  • Preparation: Dissolve the piperidine core derivative (1.0 eq) in anhydrous N,N -dimethylformamide (DMF).

    • Causality: DMF, a polar aprotic solvent, accelerates the SN​2 transition state by poorly solvating the nucleophilic piperidine nitrogen, leaving it highly reactive.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq) to the solution.

    • Causality: K2​CO3​ acts as a mild, heterogeneous base to scavenge the generated HBr . This drives the reaction forward without causing competitive hydrolysis of the alkyl halide.

  • Alkylation: Cool the mixture to 0°C and add 2-bromobenzyl bromide or 4-bromobenzyl bromide (1.1 eq) dropwise.

    • Causality: The reaction is exothermic. Maintaining a low temperature prevents over-alkylation (quaternary ammonium formation) and limits elimination side reactions.

  • Validation: Monitor the reaction via LC-MS.

    • Self-Validation: The complete disappearance of the starting material mass peak ensures full conversion before aqueous workup, preventing difficult downstream chromatographic separations.

Protocol B: In Vitro Cathepsin K Enzymatic Assay
  • Pre-incubation: Pre-incubate recombinant human Cathepsin K (1 nM) with varying concentrations of the bromobenzyl piperidine inhibitor in assay buffer (100 mM sodium acetate, 5 mM DTT, pH 5.5) for 15 minutes at 37°C.

    • Causality: The acidic pH (5.5) mimics the physiological environment of the osteoclast lacuna, which is strictly required to maintain the enzyme's catalytic cysteine in its active, protonated state. DTT prevents oxidative disulfide formation.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-LR-AMC (20 µM).

    • Causality: Cleavage of the amide bond releases free 7-amino-4-methylcoumarin (AMC), shifting its fluorescence emission and providing a highly sensitive, real-time readout.

  • Kinetic Measurement: Measure fluorescence continuously (Ex 355 nm / Em 460 nm) for 30 minutes.

    • Self-Validation: Continuous kinetic monitoring ensures the reaction remains in the linear initial velocity ( V0​ ) phase. If the curve flattens, substrate depletion has occurred, invalidating the Michaelis-Menten assumptions required for accurate IC50​ calculation.

References

  • Mo, J., et al. "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease." European Journal of Medicinal Chemistry, PMC. 1

  • "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." MDPI. 2

Sources

Safety Operating Guide

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex pharmaceutical intermediates requires more than just following a checklist; it demands a fundamental understanding of the molecule's chemical behavior and environmental impact. tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (often referred to as an N-Boc protected bromobenzyl piperidine) is a highly versatile building block in drug discovery. However, its structural components—specifically the bromine atom and the acid-labile Boc protecting group—create unique logistical and safety challenges during waste management.

As a preferred source for laboratory safety and chemical handling, this guide provides researchers and environmental health and safety (EHS) professionals with the causal logic, self-validating protocols, and regulatory frameworks necessary to safely dispose of this compound.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the molecule to understand how its functional groups dictate its waste classification.

Table 1: Chemical Profile & Waste Categorization

PropertySpecificationOperational Disposal Implication
Chemical Formula C17​H25​BrN2​O2​ Contains Bromine; mandates strict routing to Halogenated Waste streams[1].
Functional Groups Bromobenzyl, Piperidine, BocBoc group releases CO2​ and isobutylene in acid; requires pH neutralization to 6-9[2].
Physical State Solid / Viscous LiquidDictates initial segregation into solid vs. liquid halogenated containers.
EPA Classification Halogenated OrganicRequires high-temperature rotary kiln incineration with caustic scrubbing[3].

The Science of Halogenated Waste Disposal

The Thermodynamics of Halogen Incineration Because tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate contains a halogen (bromine), it must never be mixed with standard, non-halogenated organic waste[1],[4]. The causality behind this strict segregation lies in the thermodynamics of waste incineration. Halogenated compounds possess a lower heat of combustion. If incinerated at the standard temperatures used for regular organic waste, the bromine radicals can recombine with organic fragments to form highly toxic, persistent environmental pollutants such as polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

To prevent this, halogenated waste must be routed to specialized high-temperature rotary kilns. These facilities operate at extreme temperatures and are equipped with caustic scrubbers designed to immediately neutralize the hydrobromic acid (HBr) gas generated during combustion[3]. Mixing this compound into non-halogenated streams compromises the incineration process and violates EPA Resource Conservation and Recovery Act (RCRA) regulations[5].

The Danger of Boc-Deprotection in Waste Streams The presence of the tert-butyl carbamate (Boc) protecting group introduces a critical safety variable. In synthetic workflows, the Boc group is typically cleaved using strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). If acidic reaction mixtures containing unreacted tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate are transferred directly into a sealed waste carboy, the acid-catalyzed cleavage will continue. This reaction releases isobutylene gas and carbon dioxide. In a vapor-tight container[1], this continuous gas evolution will cause dangerous over-pressurization, inevitably leading to a catastrophic container rupture.

Disposal Workflow Visualization

DisposalWorkflow Start tert-Butyl 1-(2-bromobenzyl) piperidin-4-ylcarbamate Waste IsSolid Determine Waste State: Solid or Liquid? Start->IsSolid SolidPath Solid Waste (Powder, Silica, Consumables) IsSolid->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture / Solvent) IsSolid->LiquidPath Liquid SolidBin Solid Halogenated Waste Container SolidPath->SolidBin AcidCheck Does mixture contain strong acids (e.g., TFA)? LiquidPath->AcidCheck Incineration High-Temp Rotary Kiln Incineration (EHS Pickup) SolidBin->Incineration Neutralize Neutralize to pH 6-9 (Prevents Boc cleavage & gas) AcidCheck->Neutralize Yes LiquidBin Liquid Halogenated Waste Carboy AcidCheck->LiquidBin No Neutralize->LiquidBin LiquidBin->Incineration

Figure 1: Disposal workflow for tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate.

Operational Disposal Protocols

The following protocols are designed as self-validating systems, ensuring that safety parameters are physically confirmed before proceeding to the next step.

Protocol A: Disposal of Solid Waste

Applies to: Pure unreacted compound, contaminated weighing paper, and spent silica gel from chromatography.

  • Segregation: Obtain a designated, rigid High-Density Polyethylene (HDPE) container specifically marked for solid halogenated waste.

  • Transfer: Carefully transfer the solid residues into the container inside a chemical fume hood to prevent inhalation of brominated dust.

  • Validation: Visually inspect the exterior of the container. Wipe the exterior with a dry Kimwipe; if the wipe remains completely clean, the transfer was successful without exterior contamination.

  • Sealing & Labeling: Seal the container tightly. Apply a GHS-compliant hazardous waste label, explicitly writing the full chemical name: "tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate." Do not use abbreviations[1].

Protocol B: Disposal of Liquid Waste

Applies to: Reaction mixtures, mother liquors, and solvent rinses.

  • Assess and Quench: Evaluate the liquid waste. If acidic reagents were used, transfer the mixture to a wide-mouth beaker in a fume hood.

  • Neutralization (Critical): Slowly add a weak aqueous base (e.g., saturated NaHCO3​ ) while stirring continuously to neutralize the acid.

  • Self-Validation: Spot the aqueous phase onto universal pH indicator paper. Proceed to step 4 ONLY when the paper confirms a pH between 6 and 9 [2]. This physically validates that the environment is safe and will not trigger gas-evolving Boc cleavage.

  • Phase Separation: Transfer the neutralized mixture to a separatory funnel. Drain the organic layer (containing the brominated compound) into an Erlenmeyer flask.

  • Transfer: Using a dedicated funnel, pour the organic layer into the "Halogenated Liquid Waste" carboy. Ensure the carboy contains less than 20% water[4]. Cap tightly immediately after use[1].

Protocol C: Spill Cleanup Procedure
  • Containment: Immediately cover the spill with an inert, non-biodegradable absorbent pad or vermiculite[6]. Do not use combustible materials like sawdust.

  • Collection: Sweep up the saturated absorbent and place it into a solid halogenated waste bag.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., acetone) to dissolve any remaining brominated residue[2].

  • Self-Validation: Wipe the cleaned area with a secondary dry pad. If the pad shows no residue, discoloration, or chemical odor, the area is secure. Dispose of all cleanup materials as solid halogenated waste.

Safety & PPE Specifications

Handling halogenated, Boc-protected amines requires strict adherence to personal protective equipment (PPE) standards to mitigate dermal and inhalation risks.

Table 2: Required PPE for Handling and Disposal

PPE CategorySpecificationOperational Purpose
Hand Protection Nitrile gloves (minimum 4 mil)Prevents dermal exposure during waste transfer. Double-glove for spills.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against splashes during liquid waste pouring and neutralization.
Body Protection Flame-resistant (FR) lab coatShields against accidental spills and chemical contamination.
Ventilation Chemical Fume HoodCaptures volatile organic compounds (VOCs) and potential off-gassing[1].

Regulatory Compliance & Documentation

Under EPA regulations, generators of hazardous waste are responsible for the material from "cradle to grave." Ensure that your laboratory complies with the accumulation time limits based on your generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[5],[7]. Always ensure that the term "Hazardous Waste" is clearly visible on the container, alongside the specific chemical constituents and the accumulation start date[1].

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling of tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate. Given the absence of extensive, publicly available toxicological data for this specific molecule, this guide is built upon a conservative risk assessment based on its structural components: a halogenated aromatic (2-bromobenzyl), a piperidine heterocycle, and a tert-butyl carbamate moiety. The protocols outlined herein are designed to provide a robust framework for ensuring personnel safety and experimental integrity.

Immediate Hazard Assessment & Safety Profile

A thorough hazard analysis of the molecule's constituent parts is critical. This compound should be treated as a substance of unknown toxicity, warranting stringent safety precautions.

  • 2-Bromobenzyl Group: Halogenated benzyl compounds, particularly brominated ones, are often potent lachrymators and irritants to the skin, eyes, and respiratory tract.[1][2] Some are classified as corrosive and can cause severe chemical burns.[3]

  • Piperidine Moiety: Piperidine and its derivatives can be toxic, corrosive, and readily absorbed through the skin.[4][5][6] Acute exposure can lead to a range of effects from irritation to more severe systemic issues.[7]

  • Carbamate Group: While the tert-butyl group may reduce its activity compared to pesticidal carbamates, the carbamate functional group is structurally related to compounds known to be acetylcholinesterase inhibitors.[8][9] Exposure can occur through inhalation, ingestion, and dermal contact.[10] Systemic effects of carbamate toxicity can be severe, primarily affecting the respiratory and nervous systems.[8]

Based on this analysis, tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate is presumed to be harmful if inhaled, ingested, or absorbed through the skin, and is a likely irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[11][12]

Summary of Mandatory PPE
Protection TypeSpecificationRationale
Eye & Face ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[13][14]Protects against splashes of the substance in solution and potential lachrymatory effects of fine particulates. The face shield is critical when handling larger volumes (>1L) or during procedures with a high splash risk.[13][14]
Hand Double-gloving: an inner layer of nitrile gloves with a second, heavier-duty pair of nitrile or neoprene gloves over top.Provides robust protection against dermal absorption, a known risk for both piperidine and carbamate compounds.[4][10] Users must check manufacturer-specific breakthrough times.
Body Flame-resistant laboratory coat and long pants.Minimizes skin exposure to accidental spills.[13][14]
Respiratory A NIOSH-approved respirator (e.g., N95) is required when handling the solid powder outside of a certified chemical fume hood.[15]Prevents inhalation of fine dust particles, which is a primary route of exposure for carbamate and irritant compounds.[1][10]
PPE Selection & Decision Workflow

The level of PPE required is dictated by the specific task being performed. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Decision_Workflow cluster_0 Task Assessment cluster_1 Engineering & PPE Controls Start Identify Handling Task Weighing Weighing Solid Powder Start->Weighing Solution Preparing/Handling Solution Start->Solution Transfer Large Volume Transfer (>1L) Start->Transfer Cleanup Spill Cleanup Start->Cleanup FumeHood Work in Chemical Fume Hood Weighing->FumeHood Goggles Chemical Splash Goggles Weighing->Goggles Gloves Double Nitrile Gloves Weighing->Gloves LabCoat Lab Coat Weighing->LabCoat Respirator NIOSH-Approved Respirator Weighing->Respirator If fume hood is unavailable or airflow is compromised Solution->FumeHood Solution->Goggles Solution->Gloves Solution->LabCoat Transfer->Goggles FaceShield Add Full Face Shield Transfer->FaceShield Cleanup->Goggles Cleanup->FaceShield Cleanup->Respirator

Caption: PPE selection workflow based on the handling task.

Operational Plan: Step-by-Step Handling

All handling of this substance must occur within a certified chemical fume hood to minimize inhalation exposure.[16] An eyewash station and safety shower must be readily accessible.[15]

Preparation
  • Designate Work Area: Cordon off the specific area within the fume hood where the work will be performed.

  • Pre-label all Glassware: Ensure all vials, beakers, and flasks are clearly labeled with the chemical name and relevant hazard symbols.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, solvents, glassware) inside the fume hood to minimize reaching in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table and workflow diagram above before approaching the designated work area.

Handling and Use
  • Weighing the Solid:

    • Perform all weighing operations inside the fume hood on an analytical balance.

    • Use a spatula to carefully transfer the solid onto weigh paper or into a tared container.

    • Avoid any actions that could generate dust clouds.[15]

  • Transfer and Dissolution:

    • To dissolve the solid, add the solvent to the vessel containing the weighed compound slowly. Do not add the solid to a large volume of stirred solvent, as this can cause splashing.

    • When transferring solutions, use a pipette or a funnel to minimize the risk of spills.

    • Keep all containers closed when not in active use.[17]

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Decontamination
  • Glassware and Equipment: All non-disposable equipment that has come into contact with the compound must be decontaminated. Rinse items three times with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected and disposed of as hazardous waste.

  • Work Surfaces: Wipe down the work surface inside the fume hood with a cloth dampened with a deactivating solution or a suitable solvent. Place the used cloth in a sealed bag for disposal as solid hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out during removal. Dispose of all single-use PPE as solid hazardous waste.[15]

Waste Disposal
  • Solid Waste: All solid waste, including contaminated weigh paper, gloves, and disposable PPE, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound and the solvent rinsate from decontamination must be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.[18] Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Protocol: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[19][20] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • 2-Bromobenzyl alcohol | C7H7BrO | CID 72850. PubChem, National Center for Biotechnology Information. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC, National Center for Biotechnology Information. [Link]

  • Carbamate Insecticides. Haz-Map. [Link]

  • Carbamate Toxicity. MD Searchlight. [Link]

  • Carbamate Toxicity. StatPearls, NCBI Bookshelf. [Link]

  • Carbamates: Human Exposure and Health Effects. ResearchGate. [Link]

  • Halogenated Solvents. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents in Laboratories. Washington State University Environmental Health & Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabManager. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno. [Link]

  • Piperidine Safety Data Sheet. Carl ROTH. [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate - Chemical Substance Information. NextSDS. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。